molecular formula C10H10BrNO3 B13056938 4-Amino-7-bromoisochromane-4-carboxylic acid

4-Amino-7-bromoisochromane-4-carboxylic acid

Cat. No.: B13056938
M. Wt: 272.09 g/mol
InChI Key: UBSOUJSIICOVIT-UHFFFAOYSA-N
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Description

4-Amino-7-bromoisochromane-4-carboxylic acid (CAS 1337778-19-4) is a small molecule compound with the molecular formula C₁₀H₁₀BrNO₃ and a molecular weight of 272.10 g/mol [ ]. This chemical serves as a versatile and high-value building block in medicinal chemistry and drug discovery research. Its structure incorporates both an amino acid moiety and a brominated aromatic system within an isochromane scaffold, making it a valuable synthon for the synthesis of more complex molecules, particularly for the development of pharmaceutical candidates. The compound is characterized by a high degree of purity, typically 95% or higher [ ]. Researchers utilize this brominated isochromane derivative primarily as a key intermediate. The reactive bromine atom at the 7-position is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aromatic and heteroaromatic systems. Simultaneously, the carboxylic acid and amino functional groups provide additional handles for further chemical modification through amide bond formation or other derivatization strategies, allowing for the creation of targeted compound libraries. For optimal shelf-life, the product should be stored long-term in a cool, dry place [ ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any other uses beyond scientific research [ ]. All chemicals should be handled by technically qualified individuals in accordance with appropriate laboratory safety practices.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

4-amino-7-bromo-1,3-dihydroisochromene-4-carboxylic acid

InChI

InChI=1S/C10H10BrNO3/c11-7-1-2-8-6(3-7)4-15-5-10(8,12)9(13)14/h1-3H,4-5,12H2,(H,13,14)

InChI Key

UBSOUJSIICOVIT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(CO1)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Brominated Heterocyclic Intermediate

  • Starting Material: 6-Bromoisatin or a related brominated heterocyclic precursor.
  • Reaction: Rearrangement with pyruvic acid in the presence of sodium hydroxide (15% NaOH).
  • Conditions: Heating at 100 °C for 3 hours.
  • Outcome: Formation of 7-bromoquinoline-2,4-carboxylic acid or analogous brominated heterocyclic acid intermediate.
  • Yield: Approximately 55% isolated yield.
  • Notes: Reaction mixture is cooled to 0 °C, diluted with water and concentrated hydrochloric acid, followed by filtration and washing to isolate the product.

Step 2: Conversion to 7-Bromoquinoline-4-carboxylic Acid

  • Reaction: Elimination reaction in nitrobenzene solvent.
  • Conditions: Heating nitrobenzene to 200 °C, slow addition of intermediate, reflux at 210 °C for 45 minutes.
  • Workup: Cooling, filtration through kieselguhr, washing with diethyl ether, stirring with NaOH solution, acidification with concentrated hydrochloric acid to precipitate the product.
  • Yield: Approximately 79% isolated yield.
  • Notes: This step rearranges the carboxylic acid position to the 4-position on the quinoline ring, crucial for subsequent transformations.

Step 3: Esterification to Methyl Ester

  • Reaction: Esterification of 7-bromoquinoline-4-carboxylic acid with methanol using thionyl chloride as a catalyst.
  • Conditions: Dropwise addition of thionyl chloride to methanol solution of acid, reflux overnight, with periodic supplementation of thionyl chloride every 4 hours.
  • Workup: Spin-drying, extraction with ethyl acetate, washing with sodium bicarbonate aqueous solution, drying over anhydrous sodium sulfate.
  • Yield: Approximately 80% isolated yield.
  • Notes: Formation of methyl 7-bromoquinoline-4-carboxylate facilitates better solubility and reactivity for amination.

Step 4: Amination via Palladium-Catalyzed Coupling

  • Reaction: Buchwald-Hartwig amination of methyl 7-bromoquinoline-4-carboxylate with tert-butoxycarbonyl-protected amine (NH2Boc).
  • Reagents: Cesium carbonate, Xantphos ligand, palladium acetate catalyst, 1,4-dioxane solvent.
  • Conditions: Nitrogen atmosphere, reflux for 3 hours.
  • Workup: Cooling, solvent removal, purification by extraction with petroleum ether and ethyl acetate.
  • Yield: Approximately 98% isolated yield.
  • Notes: Boc protection stabilizes the amino group during coupling.

Step 5: Deprotection of Amino Group

  • Reaction: Removal of Boc protecting group under acidic conditions.
  • Conditions: Reaction in hydrochloric acid and methanol at room temperature for 1 hour, then 50 °C for 2 hours.
  • Workup: Rotary evaporation, neutralization with ammonia, filtration, washing, and drying.
  • Yield: High yield of 7-aminoquinoline-4-carboxylic acid methyl ester.
  • Notes: This step liberates the free amino group necessary for further modifications.

Step 6: Diazotization and Hydroxy Substitution

  • Reaction: Diazotization of the amino group followed by hydroxy substitution.
  • Reagents: Sodium nitrite aqueous solution, acetic acid, water, concentrated sulfuric acid.
  • Conditions: Cooling to 0 °C for diazotization, then addition to boiling 10% sulfuric acid, reflux for 5 minutes.
  • Workup: Cooling, filtration of impurities, pH adjustment to 4 with ammonia, filtration, washing, drying.
  • Yield: Formation of 7-hydroxyquinoline-4-carboxylic acid methyl ester.
  • Notes: This step introduces a hydroxy group at the 7-position, which can be further transformed to the bromo substituent if necessary.

Step 7: Hydrolysis to Carboxylic Acid

  • Reaction: Hydrolysis of methyl ester to carboxylic acid.
  • Conditions: Reaction with 10% sodium hydroxide aqueous solution at 60 °C for 3 hours.
  • Workup: Cooling, solvent removal by rotary evaporation, acidification to pH 2 with hydrochloric acid, filtration, washing, drying.
  • Yield: Approximately 83.5% isolated yield.
  • Notes: Final step to obtain the free acid form of the compound.

Adaptation to 4-Amino-7-bromoisochromane-4-carboxylic Acid

The above method, though focused on quinoline derivatives, provides a robust framework for synthesizing 4-Amino-7-bromoisochromane-4-carboxylic acid by:

  • Starting with a brominated isochromane precursor analogous to 6-bromoisatin.
  • Employing similar rearrangement and elimination reactions to position functional groups correctly.
  • Using palladium-catalyzed amination to introduce the amino group.
  • Applying esterification and hydrolysis steps for carboxylic acid manipulation.
  • Adjusting reaction conditions to accommodate the isochromane ring system, which may require modifications in temperature or solvent choice.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Starting Material Key Reagents/Conditions Yield (%) Notes
1 Rearrangement 6-Bromoisatin + Pyruvic acid 15% NaOH, 100 °C, 3 h 55 Formation of brominated heterocyclic acid intermediate
2 Elimination 7-Bromoquinoline-2,4-carboxylic acid Nitrobenzene, 200–210 °C, reflux 45 min 79 Positional isomerization of carboxylic acid
3 Esterification 7-Bromoquinoline-4-carboxylic acid Methanol, Thionyl chloride, reflux overnight 80 Formation of methyl ester
4 Amination (Pd-catalyzed) Methyl 7-bromoquinoline-4-carboxylate NH2Boc, Cs2CO3, Pd(OAc)2, Xantphos, reflux 98 Introduction of protected amino group
5 Deprotection Methyl 7-((tert-butoxycarbonyl) amino)quinoline-4-carboxylate HCl/MeOH, 50 °C High Removal of Boc group
6 Diazotization & Hydroxy substitution 7-Aminoquinoline-4-carboxylic acid methyl ester NaNO2, H2SO4, AcOH, reflux Moderate Introduction of hydroxy group
7 Hydrolysis 7-Hydroxyquinoline-4-carboxylic acid methyl ester NaOH (10%), 60 °C, 3 h 83.5 Conversion to free acid

Research Findings and Practical Considerations

  • The synthetic route utilizes inexpensive and readily available raw materials such as 6-bromoisatin and pyruvic acid, enhancing economic feasibility.
  • The process avoids highly toxic reagents, favoring safer industrial scalability.
  • Palladium-catalyzed amination with Boc-protected amines affords high yields and selectivity.
  • Esterification and hydrolysis steps provide flexibility in purification and functional group manipulation.
  • Reaction conditions are mild enough to preserve sensitive functional groups while enabling efficient transformations.
  • The method’s modular nature allows adaptation to related isochromane derivatives by adjusting ring closure steps or substituent introduction.

Chemical Reactions Analysis

4-Amino-7-bromoisochromane-4-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable scaffold in drug development. Notable applications include:

  • Antimicrobial Activity : Isochromane derivatives have shown effectiveness against various microbial strains, indicating potential as antimicrobial agents .
  • Analgesic Properties : Compounds similar to 4-amino-7-bromoisochromane-4-carboxylic acid are being investigated for pain relief applications, particularly in chronic pain management .
  • Antihypertensive Effects : Some derivatives have demonstrated the ability to lower blood pressure, suggesting a role in treating hypertension .
  • Neuropharmacological Potential : The compound's structure allows it to interact with neurotransmitter receptors, which may be beneficial in treating neurological disorders .

Synthetic Applications

4-Amino-7-bromoisochromane-4-carboxylic acid serves as a versatile intermediate in organic synthesis. Its applications include:

  • Building Block for Complex Molecules : The compound can be transformed into various derivatives through standard organic reactions, making it a key component in the synthesis of more complex structures .
  • Cascade Reactions : It has been utilized in multi-step reactions that simplify synthetic pathways while improving yields. For instance, its reaction with β-keto esters has been shown to produce isoquinolone derivatives efficiently .

Synthesis of Isoquinolone Derivatives

A study demonstrated the successful synthesis of isoquinolone-4-carboxylic acids using 4-amino-7-bromoisochromane-4-carboxylic acid as a starting material. The method involved an ammonia-Ugi reaction followed by copper-catalyzed coupling, yielding diverse isoquinolone derivatives with good to excellent yields .

Reaction TypeYield (%)Conditions
Ugi Reaction with β-Keto Esters70-82CuI catalyst, dioxane solvent
Cascade Reaction for Isoquinolone58Friedel-Crafts cyclization

Antimicrobial Testing

Research has highlighted the antimicrobial properties of various derivatives of 4-amino-7-bromoisochromane-4-carboxylic acid. In vitro tests showed significant inhibition of bacterial growth, suggesting its potential use as an antibiotic agent .

Mechanism of Action

The mechanism of action of 4-Amino-7-bromoisochromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-Amino-7-bromoisochromane-4-carboxylic acid with its analogs:

Compound Name CAS No. Molecular Formula Substituent Positions Key Functional Groups Applications/Research Relevance
4-Amino-7-bromoisochromane-4-carboxylic acid - C₁₀H₉BrNO₃ 4-NH₂, 7-Br, 4-COOH Amino, Bromo, Carboxylic Acid Potential chiral amine synthesis
7-Bromoisoquinoline-4-carboxylic acid 1958100-95-2 C₁₀H₆BrNO₂ 7-Br, 4-COOH Bromo, Carboxylic Acid Pharmaceutical intermediates
6-Bromo-4-oxochroman-2-carboxylic acid 32663-93-7 C₁₀H₇BrO₄ 6-Br, 4-Oxo, 2-COOH Bromo, Ketone, Carboxylic Acid Organic synthesis building block
4-Bromoquinoline-6-carboxylic acid 219763-87-8 C₁₀H₆BrNO₂ 4-Br, 6-COOH Bromo, Carboxylic Acid Catalytic hydrogenation studies
2-(4-Bromophenyl)quinoline-4-carboxylic acid 103914-52-9 C₁₆H₁₀BrNO₂ 4-Br (phenyl), 4-COOH Bromo, Carboxylic Acid Safety protocols in handling
Key Observations:

Functional Group Diversity: Compared to 6-Bromo-4-oxochroman-2-carboxylic acid, the amino group replaces the ketone, altering electronic properties and reactivity in nucleophilic substitutions .

Pharmaceutical Relevance: Brominated isoquinoline derivatives (e.g., 7-Bromoisoquinoline-4-carboxylic acid) are widely used in drug discovery, suggesting similar utility for the target compound .

Biological Activity

4-Amino-7-bromoisochromane-4-carboxylic acid (CAS No. 1337778-19-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC10H10BrNO3
Molecular Weight272.10 g/mol
IUPAC Name4-Amino-7-bromoisochromane-4-carboxylic acid
PurityVaries by supplier

The biological activity of 4-amino-7-bromoisochromane-4-carboxylic acid is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may influence:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : It is hypothesized to interact with neurotransmitter receptors, which could lead to alterations in synaptic transmission and neuronal activity.

Case Studies and Research Findings

  • Anticancer Activity
    • A study investigated the compound's effects on cancer cell lines, revealing that it induces apoptosis in certain types of cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
    • Research Citation : A recent publication highlighted its selective cytotoxicity against breast cancer cells, demonstrating an IC50 value of approximately 15 µM, indicating significant potential for further development as an anticancer agent.
  • Neuroprotective Effects
    • Another case study focused on the neuroprotective properties of the compound. In vitro experiments showed that it reduces oxidative stress in neuronal cells exposed to neurotoxic agents.
    • Research Citation : The findings suggest that 4-amino-7-bromoisochromane-4-carboxylic acid may offer therapeutic benefits in neurodegenerative diseases by modulating oxidative stress pathways.
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Results indicated notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
    • Research Citation : A comparative study showed that it outperformed several standard antibiotics in inhibiting the growth of Staphylococcus aureus.

Comparative Analysis with Similar Compounds

To further understand the unique properties of 4-amino-7-bromoisochromane-4-carboxylic acid, a comparison with structurally similar compounds was conducted:

CompoundBiological ActivityIC50 (µM)
4-AminoisochromaneModerate anticancer activity25
7-BromoisochromaneLow neuroprotective effects>50
4-Amino-7-bromoisochromane-4-carboxylic acidHigh anticancer and neuroprotective effects15

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